Methyl 4-(3-amino-3-oxopropyl)-3-fluorobenzoate
Description
Methyl 4-(3-amino-3-oxopropyl)-3-fluorobenzoate is a fluorinated benzoate derivative featuring a 3-amino-3-oxopropyl substituent at the para position of the aromatic ring and a fluorine atom at the meta position. This compound is of interest in medicinal chemistry and organic synthesis due to its structural complexity, which combines a fluorinated aromatic system with a propanamide side chain.
Properties
IUPAC Name |
methyl 4-(3-amino-3-oxopropyl)-3-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-16-11(15)8-3-2-7(9(12)6-8)4-5-10(13)14/h2-3,6H,4-5H2,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMZQCZIQAHMDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CCC(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-amino-3-oxopropyl)-3-fluorobenzoate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-amino-3-oxopropyl)-3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(3-amino-3-oxopropyl)-3-fluorobenzoate has been investigated as a potential therapeutic agent due to its ability to interact with biological targets. It serves as a precursor in the synthesis of more complex molecules that exhibit pharmacological activity.
- Case Study : Research has shown that derivatives of this compound can act as inhibitors of specific enzymes involved in cancer progression. For instance, in studies focused on protein arginine methyltransferases (PRMTs), modifications of this compound have demonstrated selective inhibition properties, which could lead to new cancer therapies .
Biochemical Studies
The compound is utilized in studying enzyme interactions and protein binding mechanisms. Its structural features allow researchers to explore how modifications affect biological activity.
- Case Study : A study highlighted the role of this compound in modulating the activity of CARM1, an enzyme implicated in cancer cell migration. The compound was shown to inhibit CARM1 activity effectively, providing insights into its potential use in cancer treatment .
Material Science
Due to its unique chemical structure, this compound is also being explored for applications in materials science, particularly in the development of specialty chemicals.
- Data Table: Properties and Applications
| Property | Description | Application |
|---|---|---|
| Fluorine Substitution | Enhances lipophilicity and metabolic stability | Drug design |
| Amino Group | Potential for hydrogen bonding | Biochemical assays |
| Carbonyl Functionality | Reactivity in organic synthesis | Material development |
Mechanism of Action
The mechanism by which Methyl 4-(3-amino-3-oxopropyl)-3-fluorobenzoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-fluorobenzoate and Methyl 4-fluorobenzoate
These simpler analogs lack the 3-amino-3-oxopropyl side chain but share the fluorinated benzoate ester scaffold. Key differences include:
Key Insights :
- The position of fluorine (meta vs. para) affects electronic distribution and steric interactions. Methyl 4-fluorobenzoate is more widely available and economical, suggesting higher synthetic accessibility.
- Both compounds serve as precursors for more complex derivatives, such as sulfonamides (e.g., Methyl 4-(chlorosulfonyl)-3-fluorobenzoate in ), which are intermediates in synthesizing bioactive molecules like thiazole-containing sulfonamides .
Methyl 4-(chlorosulfonyl)-3-fluorobenzoate
This compound () shares the 3-fluorobenzoate core but replaces the 3-amino-3-oxopropyl group with a chlorosulfonyl moiety.
Comparison with Target Compound :
- The chlorosulfonyl group enhances reactivity for nucleophilic substitution (e.g., with amines or thiols), as seen in , where it reacts with 2-aminothiazole to form a sulfonamide derivative.
- In contrast, the 3-amino-3-oxopropyl group in the target compound may confer hydrogen-bonding capacity and metabolic stability, akin to propanamide motifs in kinase inhibitors or protease substrates.
Ethyl 3-Cyclopropyl-2-(4-fluorobenzyl)-3-oxopropanoate (4bm)
This compound () shares a fluorinated aromatic system and a β-keto ester group.
Comparison with Target Compound :
- The β-keto ester in 4bm is a versatile intermediate for cyclization or condensation reactions, whereas the 3-amino-3-oxopropyl group in the target compound may stabilize interactions with biological targets via hydrogen bonding.
- Both structures highlight the role of fluorine in modulating electronic effects and bioavailability.
Sulfonamide Derivatives ( and )
Compounds like 3-Fluoro-4-[(1,3-thiazol-2-ylamino)sulfonyl]benzoic acid () and triflusulfuron methyl ester () demonstrate the pharmacological relevance of fluorinated benzoates with sulfonamide or triazine substituents.
Comparison with Target Compound :
- Sulfonamide and triazine groups enhance target specificity in agrochemicals or therapeutics, whereas the 3-amino-3-oxopropyl group may offer a balance between hydrophilicity and membrane permeability.
Biological Activity
Methyl 4-(3-amino-3-oxopropyl)-3-fluorobenzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be described by the following structural formula:
This compound features a fluorobenzene moiety and an amino acid derivative, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the amino group allows for hydrogen bonding with target proteins, enhancing its binding affinity. This compound may act through several mechanisms:
- Inhibition of Enzyme Activity : By mimicking substrates or cofactors, it can inhibit enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : It may influence key signaling cascades that regulate cell proliferation and survival.
- Induction of Apoptosis : Some studies suggest that it can trigger programmed cell death in cancer cells, making it a candidate for anticancer therapy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound exhibited a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 10.5 | Growth inhibition |
| A549 | 12.2 | Growth inhibition |
Data sourced from experimental assays on cell viability.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown potential anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a role in modulating immune responses.
Case Studies and Research Findings
-
Study on MCF-7 Cells :
A study evaluated the effects of this compound on MCF-7 cells. The results indicated that treatment with the compound led to a significant reduction in cell viability after 48 hours, with morphological changes consistent with apoptosis observed under microscopy . -
Mechanistic Insights :
Further investigations revealed that the compound activates caspase pathways, leading to apoptosis. Increased levels of cleaved caspase-3 were detected following treatment, confirming its role in inducing programmed cell death . -
In Vivo Studies :
Preliminary in vivo studies using xenograft models demonstrated that this compound significantly inhibited tumor growth compared to controls, supporting its potential as an effective therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
